

An In-depth Technical Guide to 13,14-Dihydro-PGE1-d4

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Compound of Interest

Compound Name: 13,14-Dihydro PGE1-d4

Cat. No.: B15572245

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Introduction

13,14-Dihydroprostaglandin E1-d4 (13,14-dh PGE1-d4) is a deuterated analog of 13,14-dihydroprostaglandin E1 (13,14-dh PGE1), a primary and biologically active metabolite of Prostaglandin E1 (PGE1).^{[1][2][3]} Due to its isotopic labeling, 13,14-dh PGE1-d4 serves as an ideal internal standard for the precise quantification of its non-deuterated counterpart, 13,14-dh PGE1, in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).^[4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, the biological activity of its parent compound, relevant signaling pathways, and key experimental protocols for its application.

Section 1: Chemical Structure and Physicochemical Properties

13,14-Dihydro-PGE1-d4 is structurally identical to its endogenous analog, with the exception of four deuterium atoms located at the 3 and 4 positions of the carboxylic acid side chain.^[4] This substitution increases the molecular weight, allowing it to be distinguished from the native compound by mass spectrometry without significantly altering its chemical behavior during sample extraction and chromatographic separation.

Chemical Identifiers:

- Formal Name: 9-oxo-11 α ,15S-dihydroxy-prostan-1-oic-3,3,4,4-d4 acid^[4]

- Synonyms: 13,14-dh PGE1-d4, Prostaglandin E0-d4[4]
- Molecular Formula: C₂₀H₃₂D₄O₅[5]
- SMILES: CCCCC--INVALID-LINK--CC--INVALID-LINK----INVALID-LINK--CC1=O[4]

Physicochemical Data

The key physicochemical properties of 13,14-Dihydro-PGE1-d4 are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	360.5 g/mol	[5]
Purity	≥99% of deuterated forms (d ₁ -d ₄)	[4][5]
Formulation	A solution in methyl acetate	[4][5]
Solubility (DMF)	50 mg/mL	[4]
Solubility (DMSO)	50 mg/mL	[4]
Solubility (Ethanol)	50 mg/mL	[4]
Solubility (PBS, pH 7.2)	1 mg/mL	[4]
Stability	≥ 2 years (when stored appropriately)	[4]

Section 2: Biological Activity and Mechanism of Action

The biological activity is characterized for the non-deuterated parent compound, 13,14-dihydro PGE1, which is a potent metabolite of PGE1 with comparable or slightly greater potency in some systems.[1]

Inhibition of Platelet Aggregation

13,14-dh PGE1 is a known inhibitor of ADP-induced platelet aggregation.[1][6][7] Studies have shown it to be slightly more potent than its precursor, PGE1.[1][4] This anti-aggregation effect is a key aspect of its biological function. The combined addition of 13,14-dh PGE1 and nitric oxide (NO) results in an additive inhibitory effect on platelet aggregation.[8]

Adenylate Cyclase Activation

The mechanism underlying its anti-platelet and other cellular effects involves the activation of adenylate cyclase.[1][4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in numerous signaling pathways.

Antimitotic Activity

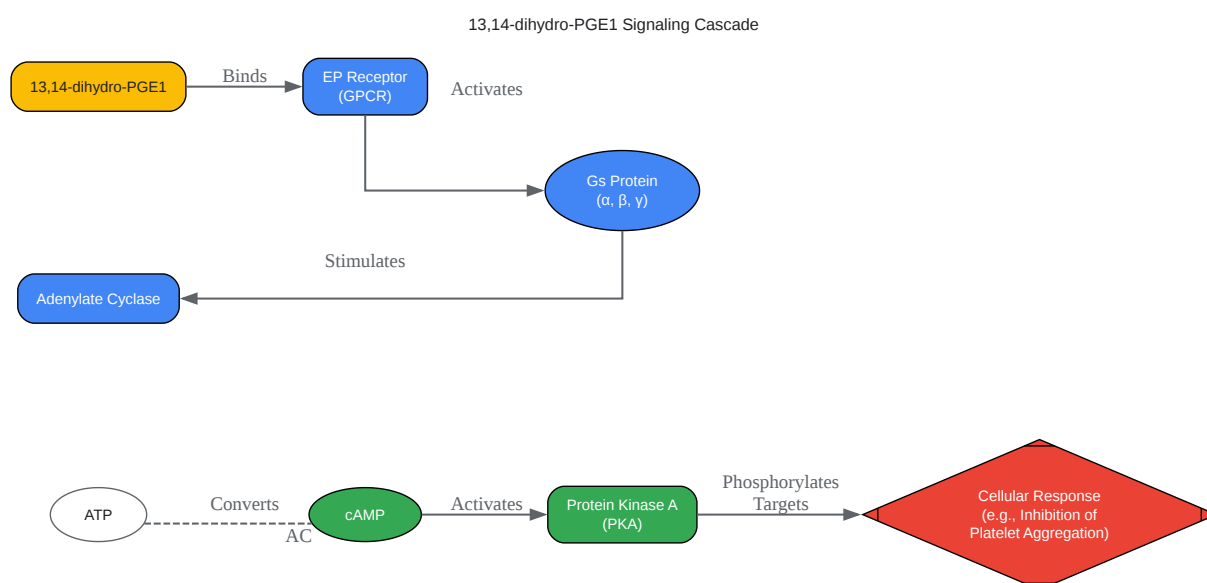
PGE1 is recognized for its antimitotic activity, mediated by its ability to increase cAMP in vascular smooth muscle cells.[9] Its metabolite, 13,14-dh PGE1, also exhibits significant antimitotic properties, demonstrating approximately 90% of the activity of PGE1 in inhibiting stress-induced increases in mitotic activity in the aortic wall.[9]

Quantitative Biological Activity Data

Assay	Target System	Value	Source(s)
Platelet Aggregation Inhibition (IC ₅₀)	Human platelet-rich plasma (ADP-induced)	31 nM	[1][4]
Platelet Aggregation Inhibition (IC ₅₀)	Washed human platelets (ADP-induced)	21 nM	[1][4]
Platelet Aggregation Inhibition (ID ₅₀)	Human platelet-rich plasma (ADP-induced)	10.8 ng/mL	[7][8]
Adenylate Cyclase Activation (K _{act})	NCB-20 hybrid cells	668 nM	[1][4]

Section 3: Signaling Pathway

The biological effects of 13,14-dh PGE1 are primarily mediated through its interaction with prostanoid EP receptors, which are G-protein coupled receptors (GPCRs). Activation of specific EP receptors (e.g., EP2, EP4) leads to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylate cyclase, leading to an increase in intracellular cAMP levels. The elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, culminating in a cellular response such as the inhibition of platelet aggregation or smooth muscle relaxation.



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Caption: Signaling pathway of 13,14-dihydro-PGE1 via EP receptor activation.

Section 4: Key Experimental Methodologies

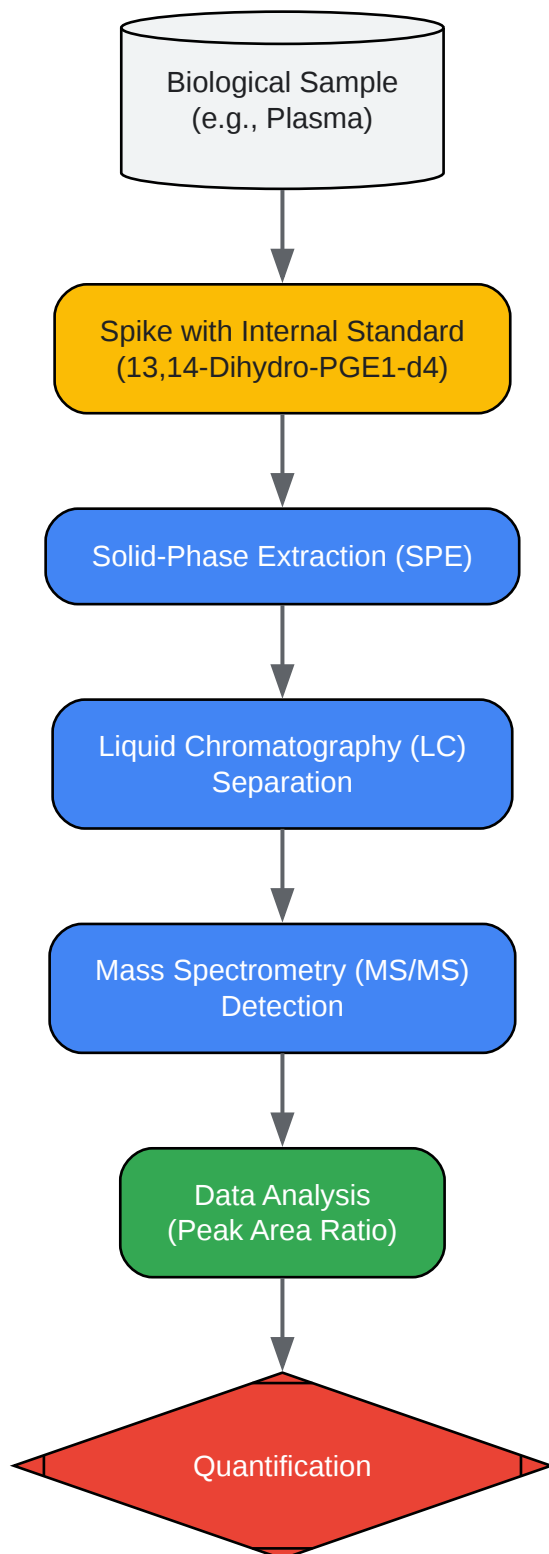
Quantification by LC-MS/MS using Isotope Dilution

The primary application of 13,14-Dihydro-PGE1-d4 is as an internal standard for accurate quantification of endogenous 13,14-dh PGE1. Isotope dilution mass spectrometry is the gold standard for this purpose.

Experimental Protocol:

- **Sample Collection:** Collect biological samples (e.g., plasma, urine, tissue homogenate).
- **Internal Standard Spiking:** A known amount of 13,14-Dihydro-PGE1-d4 is added to the sample at the earliest stage of preparation.
- **Extraction:** Prostaglandins are extracted from the biological matrix, typically using solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.
- **Derivatization (Optional for GC-MS):** Analytes may be derivatized to improve their volatility and chromatographic properties for GC-MS analysis.
- **Chromatographic Separation:** The extracted sample is injected into an LC or GC system. The analytes are separated on a chromatographic column based on their physicochemical properties.
- **Mass Spectrometric Detection:** The separated analytes are ionized (e.g., by electrospray ionization for LC-MS) and detected by a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the endogenous analyte (13,14-dh PGE1) and the deuterated internal standard (13,14-dh PGE1-d4).
- **Quantification:** The concentration of the endogenous analyte is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow for Quantification of 13,14-dh PGE1



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Caption: General experimental workflow for LC-MS/MS quantification.

Platelet Aggregation Assay

This protocol outlines a method to determine the IC_{50} value for the inhibition of ADP-induced platelet aggregation.

Experimental Protocol:

- Preparation of Platelet-Rich Plasma (PRP):
 - Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
 - Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
- Preparation of Washed Platelets (Optional):
 - Treat PRP with apyrase and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
 - Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.
- Aggregation Measurement:
 - Use a light-transmission aggregometer. Pre-warm PRP or washed platelet samples to 37°C.
 - Add various concentrations of 13,14-dh PGE1 (or vehicle control) to the platelet samples and incubate for a short period (e.g., 2-5 minutes).
 - Induce aggregation by adding a submaximal concentration of ADP.
 - Monitor the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
- Data Analysis:

- Calculate the percentage of aggregation inhibition for each concentration of 13,14-dh PGE1 relative to the vehicle control.
- Plot the inhibition percentage against the log concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

13,14-Dihydro-PGE1-d4 is an indispensable tool for researchers in the fields of pharmacology, clinical chemistry, and drug metabolism. Its primary utility as an internal standard enables the reliable and accurate measurement of its biologically active counterpart, 13,14-dh PGE1.[4] Understanding the potent biological activities of the parent compound—including inhibition of platelet aggregation and antimitotic effects through the activation of the adenylate cyclase pathway—provides critical context for studies investigating the metabolism and physiological roles of PGE1 and its derivatives.[1][9] The methodologies and data presented in this guide offer a technical foundation for professionals utilizing this compound in their research.

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